molecular formula C20H34O3 B12430784 Imbricatoloic acid

Imbricatoloic acid

Cat. No.: B12430784
M. Wt: 322.5 g/mol
InChI Key: NSRKLZRKJJQJLD-PRXNRYBNSA-N
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Description

Imbricatoloic acid is a naturally occurring diterpenoid compound found in various plant species, particularly in the resin of certain coniferous trees

Properties

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

(1S,4aR)-5-(5-hydroxy-3-methylpentyl)-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid

InChI

InChI=1S/C20H34O3/c1-14(10-13-21)6-8-16-15(2)7-9-17-19(16,3)11-5-12-20(17,4)18(22)23/h14,16-17,21H,2,5-13H2,1,3-4H3,(H,22,23)/t14?,16?,17?,19-,20+/m1/s1

InChI Key

NSRKLZRKJJQJLD-PRXNRYBNSA-N

Isomeric SMILES

CC(CCC1C(=C)CCC2[C@@]1(CCC[C@]2(C)C(=O)O)C)CCO

Canonical SMILES

CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imbricatoloic acid typically involves the extraction of the compound from natural sources. One common method includes the extraction from cypress seed oil using supercritical carbon dioxide. The residue is then extracted with 95% ethanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound often relies on large-scale extraction techniques, such as preparative high-performance liquid chromatography (Prep-HPLC), to isolate and purify the compound from complex mixtures .

Chemical Reactions Analysis

Acid-Catalyzed Rearrangements

Imbricatoloic acid undergoes acid-mediated skeletal rearrangements to form abietane and pimarane-type diterpenoids. These transformations highlight its role as a precursor for structurally complex derivatives.

Table 1: Acid-Catalyzed Rearrangements

Starting MaterialConditionsProducts FormedKey Observations
This compoundH₂SO₄, reflux, 24 hrsPimaradienes (e.g., 123, 124)Rearrangement via carbocation intermediates
HCl, CH₃COOH, 80°CAbietadiene derivative (125)Prolonged treatment favors abietane skeleton

These reactions proceed through protonation of hydroxyl or ester groups, followed by carbocation rearrangements and hydride shifts, typical of diterpenoid chemistry .

Epoxide Ring-Opening and Lactonization

Epoxidation of this compound derivatives enables access to lactone structures, which are pharmacologically relevant.

Table 2: Epoxide-Derived Lactonization

Starting EpoxideConditionsProductYield
Epoxide 128Acidic hydrolysis, 60°CUnsaturated lactone (129)68%
Unsaturated lactone 129Oxidative workupRosenonolactone (131)52%

The mechanism involves acid-catalyzed epoxide ring-opening, followed by intramolecular esterification to form γ-lactones . Rosenonolactone derivatives are notable for their anti-inflammatory properties.

Birch Reduction to Enones

Reductive methods applied to this compound derivatives enable the synthesis of enone intermediates for further functionalization.

Table 3: Birch Reduction Conditions and Outcomes

SubstrateConditionsProductApplication
Methyl ether of 154Li, NH₃(l), −78°CEnone 155Key intermediate for steroid synthesis

Birch reduction selectively reduces aromatic rings while preserving ketone functionalities, enabling subsequent conjugate addition reactions .

Nitration and Functional Group Interconversion

Nitrodeacylation and nitrodealkylation reactions provide routes to nitro-substituted derivatives.

Table 4: Nitration Reactions

Mechanistic Insights

  • Carbocation Rearrangements : Stabilized by adjacent methyl groups, facilitating hydride shifts (e.g., formation of abietadiene 125) .

  • Lactonization : Acidic conditions promote nucleophilic attack by hydroxyl groups on electrophilic carbonyl carbons .

Mechanism of Action

Imbricatoloic acid shares structural similarities with other diterpenic acids, such as communic acid and isocupressic acid. it is unique in its specific biological activities and chemical reactivity. For instance, while both this compound and isocupressic acid exhibit antimicrobial properties, this compound has shown a broader spectrum of activity against various pathogens .

Comparison with Similar Compounds

  • Communic acid
  • Isocupressic acid
  • Cycloartenol
  • 15-oxo-3,13Z-kolavadiene-17-oic acid

Q & A

Q. What are the primary natural sources of imbricatoloic acid, and how can it be identified in plant extracts?

this compound is a labdane diterpenoid found in species of the Cupressaceae family, such as Juniperus occidentalis (western juniper) and Taxodioideae (swamp cypress subfamily). To identify it, researchers typically employ gas chromatography-mass spectrometry (GC-MS) for separation and structural characterization, comparing retention times and mass spectra with reference standards. Terpenoid-rich fractions are often isolated via column chromatography using silica gel or reverse-phase matrices .

Q. What methodologies are recommended for extracting this compound from plant material?

Extraction involves macerating plant bark or needles in solvents like methanol or ethanol, followed by sequential liquid-liquid partitioning (e.g., hexane, ethyl acetate). Supercritical CO₂ extraction is also used for higher selectivity. Post-extraction, bioactive fractions are purified using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), with GC-MS or nuclear magnetic resonance (NMR) for validation .

Q. What preliminary bioactivity data exist for this compound?

this compound exhibits moderate antibacterial activity. In agar diffusion assays against Staphylococcus aureus, it demonstrated a 9.1 ± 0.7 mm inhibition zone at 100 µg/disc, though weaker than isocupressic acid (10.5 ± 0 mm) and propolis (11.8 ± 0.8 mm). Researchers should use broth microdilution to determine minimum inhibitory concentrations (MICs) for quantitative comparisons .

Advanced Research Questions

Q. How does this compound’s abortifacient activity in cattle compare to related labdane acids, and what experimental designs are suitable for mechanistic studies?

In vivo studies on pregnant cows (gestation day 250+) revealed that this compound (0.15% dry weight in juniper bark) induced abortions in 2/6 subjects within 4–5 days, while agathic acid (0.43%) showed no effect. To investigate mechanisms, researchers should use uterine smooth muscle cell models or ex vivo tissue assays to measure contractility and prostaglandin synthesis. Dose-response studies and RNA sequencing can identify signaling pathways (e.g., oxytocin receptors) .

Q. How can contradictory bioactivity data between this compound and structurally similar compounds (e.g., isocupressic acid) be resolved?

Contradictions may arise from stereochemical differences (e.g., C-13 configuration) or metabolic activation. For example, isocupressic acid’s higher abortifacient potency correlates with its conversion to agathic acid in vivo. Researchers should perform structure-activity relationship (SAR) studies using synthetic analogs and track metabolites via LC-MS/MS .

Q. What experimental strategies optimize the isolation of minor diterpenoids like this compound from complex plant matrices?

Combine hyphenated techniques: GC-MS for volatile terpenoids and LC-MS for polar derivatives. Molecular networking (e.g., GNPS platform) can prioritize fractions with this compound based on MS² fragmentation patterns. For low-abundance compounds, consider isotopic labeling or derivatization to enhance detection .

Q. How should researchers design experiments to assess synergistic effects between this compound and other phytochemicals?

Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs) for antibacterial synergy. For abortifacient studies, co-administer this compound with prostaglandin analogs in bovine models and monitor uterine contractions via telemetry. Statistical tools like response surface methodology (RSM) can model interactions .

Methodological and Analytical Considerations

Q. What statistical approaches are critical for analyzing dose-dependent bioactivity data in this compound studies?

Apply nonlinear regression (e.g., log-logistic models) to calculate EC₅₀ values for dose-response curves. For in vivo abortion studies, use survival analysis (Kaplan-Meier curves) to compare time-to-abortion across treatment groups. Address clustered data (e.g., multiple observations per animal) with mixed-effects models .

Q. How can researchers mitigate ethical and practical challenges in large-animal studies involving this compound?

Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant): Use small cohorts (n ≥ 5) with strict welfare monitoring. Replace invasive procedures with ex vivo models where possible. Collaborate with veterinary toxicologists to align with ARRIVE guidelines .

Q. What strategies ensure reproducibility in terpenoid quantification across laboratories?

Standardize extraction protocols (e.g., ISO 20776-1 for antimicrobial assays) and validate GC-MS methods using certified reference materials (CRMs). Report limits of detection (LODs) and inter-day precision metrics. Share raw chromatographic data via public repositories like MetaboLights .

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